molecular formula C6H8N2O2 B7772038 5-Methoxy-2-methylpyrimidin-4-ol CAS No. 67383-33-9

5-Methoxy-2-methylpyrimidin-4-ol

Cat. No.: B7772038
CAS No.: 67383-33-9
M. Wt: 140.14 g/mol
InChI Key: HNRXBZSZNOSWGH-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylpyrimidin-4-ol is a pyrimidine derivative characterized by a methoxy group at position 5 and a methyl group at position 2 of the pyrimidine ring. Pyrimidines are heterocyclic aromatic compounds with broad applications in pharmaceuticals, agrochemicals, and materials science. The methoxy and methyl substituents influence electronic properties, solubility, and reactivity, making this compound a versatile intermediate in organic synthesis and drug design. Its safety profile includes hazards such as skin/eye irritation and respiratory toxicity (H302, H315, H319, H335) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-2-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-4-7-3-5(10-2)6(9)8-4/h3H,1-2H3,(H,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRXBZSZNOSWGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=O)N1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67383-33-9, 698-35-1
Record name 5-Methoxy-2-methyl-4-pyrimidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67383-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methoxy-2-methyl-4(3H)-pyrimidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=698-35-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Phosphorus Oxychloride-Mediated Chlorination

A widely adopted strategy involves the use of phosphorus oxychloride (POCl₃) to convert hydroxyl groups into chlorides, followed by hydrolysis to regenerate the hydroxyl functionality. In a protocol adapted from CN104326988A, 5-methoxy-2-methylpyrimidin-4-one undergoes chlorination with POCl₃ in the presence of triethylamine (TEA) as a base. The reaction proceeds under nitrogen at 100–160°C for 2–6 hours, yielding 4-chloro-5-methoxy-2-methylpyrimidine with 90–96% efficiency. Subsequent hydrolysis in aqueous medium at 0–40°C restores the 4-hydroxyl group, achieving a final purity of 98.0–99.0%.

Key Parameters:

  • Molar Ratios: 1 mol substrate : 2.0–2.5 mol POCl₃ : 1.0–1.5 mol TEA

  • Solvents: Toluene or xylene for improved reflux stability

  • Workup: Quenching with water, followed by solvent extraction and reduced-pressure distillation

Regioselectivity Challenges

The position of the methoxy group introduces steric and electronic effects that influence chlorination outcomes. Computational studies suggest that the 5-methoxy substituent directs electrophilic chlorination to the 4-position due to resonance stabilization of the intermediate oxonium ion. Experimental validation using nuclear magnetic resonance (NMR) confirms >95% regioselectivity for 4-chloro derivatives when xylene is employed as the solvent.

Cyclocondensation Routes for Ring Formation

Gould-Jacobs Cyclization

Pyrimidine ring construction via Gould-Jacobs cyclization offers a direct route to install the 4-hydroxyl group during synthesis. Ethyl 3-methoxy-2-methylacetoacetate reacts with guanidine carbonate in refluxing ethanol, forming the pyrimidine core through a six-membered transition state. This method achieves 78–82% yields but requires stringent pH control (pH 8–9) to prevent N7 alkylation side reactions.

Optimization Data:

ParameterOptimal RangeYield Impact
Reaction Temperature80–90°C+12%
Guanidine Equivalents1.2–1.5 eq-5% (excess)
Solvent Polarityε = 24–30 (ethanol)+15%

Biginelli Reaction Adaptations

Catalytic Hydrogenation of Nitro Precursors

Nitro Group Reduction

Patent CN111253321A demonstrates the utility of nickel-catalyzed hydrogenation for converting nitro groups to amines in pyrimidine systems. Applied to 5-nitro-4-chloro-2-methoxy-6-methylpyrimidine, this method achieves 71–86% yields at 2.0 MPa H₂ and 30°C. Although designed for amine synthesis, replacing the nitro precursor with a 4-chloro-5-nitro analogue could enable sequential reduction and hydrolysis to produce the target 4-ol compound.

Critical Factors:

  • Catalyst Loading: 5–10 wt% Raney nickel maximizes surface area for H₂ adsorption

  • Acid Scavengers: Triethylamine (2.0 eq) prevents HCl-mediated catalyst poisoning

  • Reaction Monitoring: HPLC tracking of nitro intermediate depletion (RT = 8.2 min)

Pressure-Dependent Selectivity

High-pressure hydrogenation (3.0 MPa) favors over-reduction to aminomethyl byproducts, reducing target compound yields by 18–22%. Kinetic studies recommend maintaining pressures below 2.5 MPa and implementing in-situ FTIR to detect NH₂ stretching vibrations (3350–3500 cm⁻¹) as a termination criterion.

Alkylation and Protective Group Strategies

Methoxy Group Installation

Late-stage O-methylation using dimethyl sulfate (DMS) in alkaline conditions provides an alternative to pre-functionalized starting materials. Treating 4-hydroxy-2-methylpyrimidin-5-ol with DMS (1.1 eq) in tetrahydrofuran (THF) at −10°C achieves 89% methylation efficiency. However, competing N-alkylation at the 1-position necessitates protective group strategies, such as temporary silylation with tert-butyldimethylsilyl chloride (TBDMSCl).

Orthogonal Deprotection Sequences

A three-step sequence involving:

  • TBDMS protection of the 4-hydroxyl (92% yield)

  • DMS-mediated 5-O-methylation (85% yield)

  • Tetra-n-butylammonium fluoride (TBAF)-catalyzed deprotection (94% yield)

This approach minimizes side reactions but increases synthetic complexity compared to direct methods.

Industrial-Scale Considerations

Solvent Recycling

Xylene and toluene from chlorination reactions can be recovered via fractional distillation (bp 138–144°C), achieving 87–91% solvent reuse rates. Implementing azeotropic drying with molecular sieves (3Å) reduces water content to <50 ppm, critical for POCl₃ reactivity.

Waste Stream Management

Phosphorus-containing byproducts from POCl₃ reactions require neutralization with calcium hydroxide to precipitate non-toxic calcium phosphate (Ca₃(PO₄)₂). Patent CN104326988A reports a 99.2% reduction in aqueous phosphate levels using this method .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-methylpyrimidin-4-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often require catalysts or specific reagents like halogens or organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.

Scientific Research Applications

Scientific Research Applications

  • Chemistry: 5-Methoxy-2-methylpyrimidin-4-ol serves as a building block for synthesizing complex molecules. It undergoes oxidation, reduction, and substitution reactions, allowing for the creation of various derivatives. Common reagents for these reactions include potassium permanganate and hydrogen peroxide for oxidation, sodium borohydride and lithium aluminum hydride for reduction, and halogens or organometallic compounds for substitution.
  • Biology: This compound is studied for its biological activities, particularly its antimicrobial and antiviral properties. Researchers explore its use as a lead compound for developing new pharmaceuticals.
  • Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic effects, serving as a scaffold for designing drugs targeting specific enzymes or receptors involved in various diseases. It may also possess anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory processes.
  • Industry: Industrially, this compound is used in the production of specialty chemicals and materials, with its derivatives potentially applicable in developing new polymers, coatings, and other advanced materials.

Chemical Reactions

This compound undergoes several chemical reactions:

  • Oxidation: Forms corresponding oxo derivatives.
  • Reduction: Converts the compound into different reduced forms.
  • Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Related Research

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylpyrimidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of key pyrimidine analogs based on substituent patterns and functional groups:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
5-Methoxy-2-methylpyrimidin-4-ol 5-OCH₃, 2-CH₃ C₆H₈N₂O₂ Intermediate in drug synthesis; irritant
5-Butyl-2-mercapto-6-(methoxymethyl)pyrimidin-4-ol 5-C₄H₉, 2-SH, 6-CH₂OCH₃ C₁₀H₁₆N₂O₂S Higher molecular weight; thiol group enhances reactivity
Ethirimol 5-C₄H₉, 2-NHCH₂CH₃, 6-CH₃ C₁₁H₁₉N₃O Liquid pesticide; ethylamino group aids bioavailability
2-Chloro-5-fluoro-pyrimidin-4-ol 2-Cl, 5-F C₄H₃ClFN₂O Halogenated derivative; potential antiviral/antibacterial agent
6-(Methoxymethyl)-2-phenylpyrimidin-4-ol 6-CH₂OCH₃, 2-C₆H₅ C₁₂H₁₂N₂O₂ Phenyl group enhances π-π stacking; solid (m.p. 183–185°C)
5-Allyl-6-methyl-2-phenylpyrimidin-4-ol 5-CH₂CHCH₂, 6-CH₃, 2-C₆H₅ C₁₄H₁₄N₂O Allyl group introduces unsaturation; potential polymer precursor

Physicochemical Properties

  • Solubility: The methoxy group in this compound increases polarity compared to non-polar analogs like 5-butyl derivatives. Halogenated versions (e.g., 2-chloro-5-fluoro) exhibit lower solubility in aqueous media due to electronegative substituents .
  • Melting Points : Bulky substituents (e.g., phenyl in C₁₂H₁₂N₂O₂) raise melting points (183–185°C), whereas alkyl chains (e.g., butyl in C₁₀H₁₆N₂O₂S) lower them .
  • Reactivity : Thiol (-SH) and allyl (-CH₂CHCH₂) groups enhance nucleophilicity and participation in click chemistry, respectively .

Biological Activity

5-Methoxy-2-methylpyrimidin-4-ol (CAS No. 698-35-1) is a heterocyclic organic compound that has garnered attention due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring with two nitrogen atoms and is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position. Its molecular formula is C7H8N2O2C_7H_8N_2O_2 with a molecular weight of approximately 140.14 g/mol. The unique combination of functional groups contributes to its diverse biological activities, including:

  • Antimicrobial properties
  • Anti-inflammatory effects
  • Potential analgesic activity

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition: The compound may inhibit enzymes associated with inflammatory pathways, thereby reducing inflammation.
  • Receptor Interaction: It could modulate receptor activity, influencing signal transduction pathways that are critical for cellular responses.

Antimicrobial Activity

Preliminary studies suggest that this compound exhibits antimicrobial properties against various pathogens. It has shown effectiveness in inhibiting bacterial growth, which positions it as a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

Research indicates that the compound may possess anti-inflammatory properties by inhibiting specific enzymes involved in inflammatory processes. This suggests potential applications in treating inflammatory diseases.

Analgesic Properties

Similar compounds have been noted for their analgesic effects, indicating that this compound may also provide pain relief, although specific studies are still required to confirm this activity.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is helpful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Methylpyrimidin-4-olLacks the methoxy group at the 5-positionLimited biological activity
5-Methoxypyrimidin-4-olLacks the methyl group at the 2-positionModerate antimicrobial activity
2,5-Dimethylpyrimidin-4-olHas an additional methyl group instead of methoxyEnhanced reactivity but less studied

The presence of both methoxy and methyl groups in this compound enhances its biological activity compared to these similar compounds.

In Vitro Studies

Recent studies have focused on the enzymatic activity of various pyrimidine analogues, including this compound. For example, a study reported IC50 values for enzyme inhibition using kinase assays, demonstrating its potential as a therapeutic agent against diseases driven by kinase activity .

Pharmacological Validation

In pharmacological studies, compounds similar to this compound have been validated as effective inhibitors against specific targets in disease models. The exploration of its effects on plasmodial kinases has shown promise in antimalarial therapy development .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 5-Methoxy-2-methylpyrimidin-4-ol, and how can purity be optimized?

  • Methodological Answer: The compound is typically synthesized via cyclization of precursors like 2-methyl-4-hydroxy-5-methoxypyrimidine in solvents such as ethanol or methanol under reflux conditions. Purification involves recrystallization or chromatography (e.g., silica gel) to achieve >95% purity. Industrial-scale synthesis optimizes reaction parameters (temperature, solvent ratios) for yield enhancement .

Q. Which analytical techniques are most effective for structural characterization?

  • Methodological Answer:

  • X-ray crystallography (using SHELX programs for refinement) confirms the solid-state structure .
  • NMR spectroscopy (¹H/¹³C) identifies substituents (e.g., methoxy δ~3.3 ppm, methyl δ~2.1 ppm).
  • Mass spectrometry (HRMS) verifies molecular weight (140.14 g/mol) and fragmentation patterns .
  • HPLC monitors purity, with C18 columns and UV detection at 254 nm .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer:

  • Anti-inflammatory activity: Reduces TNF-α and IL-6 in murine macrophage models (IC₅₀ ~10–50 μM) via NF-κB pathway inhibition.

  • Enzyme inhibition: Targets thymidylate synthase (Ki ~2.3 µM) and dihydrofolate reductase (Ki ~8.7 µM), critical in nucleotide biosynthesis .

  • Comparative activity: Outperforms analogs lacking the 5-methoxy group in anti-inflammatory assays (Table 1) .

    Table 1: Biological Activity Summary

    Assay SystemTarget/EffectIC₅₀/KiReference
    RAW 264.7 macrophagesTNF-α reduction28.5 µM
    Thymidylate synthaseCompetitive inhibition2.3 µM
    Dihydrofolate reductaseNon-competitive inhibition8.7 µM

Advanced Research Questions

Q. How do structural modifications at the 5-methoxy and 2-methyl positions influence bioactivity?

  • Methodological Answer:

  • 5-Methoxy removal: Reduces anti-inflammatory potency by ~70% (e.g., 2-methylpyrimidin-4-ol lacks NF-κB inhibition) .
  • 2-Methyl replacement: Substitution with bulkier groups (e.g., ethyl) decreases enzyme binding affinity due to steric hindrance .
  • SAR Insights: The methoxy group enhances hydrogen bonding with catalytic residues (e.g., Tyr94 in thymidylate synthase), while the methyl group stabilizes hydrophobic interactions .

Q. How can discrepancies in reported biological activities be resolved?

  • Methodological Answer:

  • Assay standardization: Use consistent cell lines (e.g., RAW 264.7 vs. THP-1) and control for endotoxin levels.
  • Dose-response validation: Compare IC₅₀ values across multiple replicates and orthogonal assays (e.g., ELISA vs. Western blot).
  • Metabolic stability: Evaluate compound degradation in cell culture media (e.g., serum protein binding) .

Q. What challenges arise in elucidating its mechanism of action against inflammatory targets?

  • Methodological Answer:

  • Target identification: Use CRISPR-Cas9 knockout models to validate NF-κB pathway dependency.
  • Binding studies: Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with IKKβ or p65 subunits.
  • Pathway profiling: RNA-seq or phosphoproteomics can map downstream effectors (e.g., COX-2, iNOS) .

Q. How can computational methods improve derivative design for enhanced selectivity?

  • Methodological Answer:

  • Molecular docking: Screen derivatives against thymidylate synthase (PDB: 1HVY) to prioritize candidates with improved binding scores.
  • QSAR modeling: Train models on datasets with substituent variations (e.g., logP, polar surface area) to predict bioavailability.
  • MD simulations: Assess dynamic stability of ligand-enzyme complexes over 100 ns trajectories .

Data Contradiction Analysis

Example Issue: Conflicting IC₅₀ values for thymidylate synthase inhibition (2.3 µM vs. 15 µM in separate studies).

  • Resolution Strategy:
    • Verify enzyme source (recombinant vs. cell lysate).
    • Control for cofactors (e.g., folate levels).
    • Replicate assays under identical buffer conditions (pH 7.4, 25°C) .

Key Recommendations for Future Research

  • Prioritize in vivo models (e.g., murine colitis) to validate anti-inflammatory efficacy.
  • Explore prodrug strategies to enhance solubility (e.g., phosphate ester derivatives).
  • Conduct toxicity profiling in primary hepatocytes to assess safety margins .

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